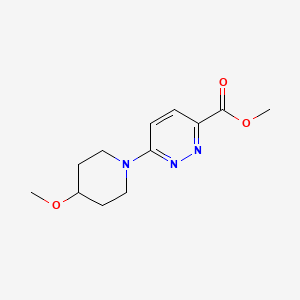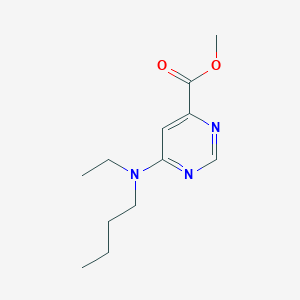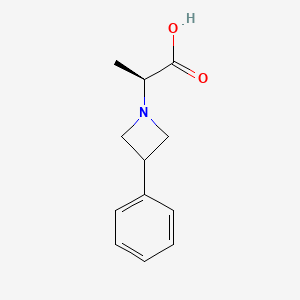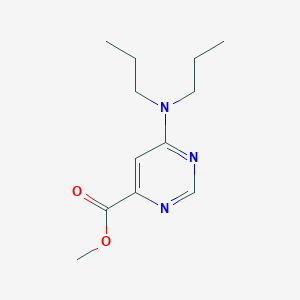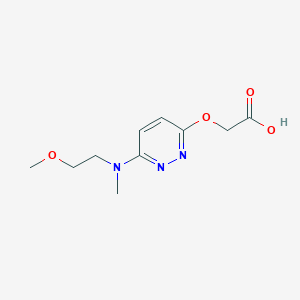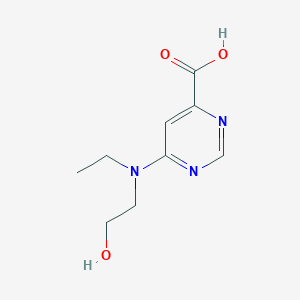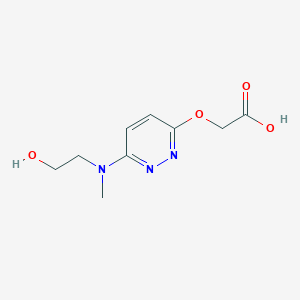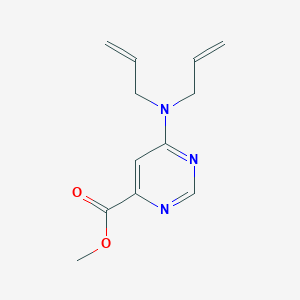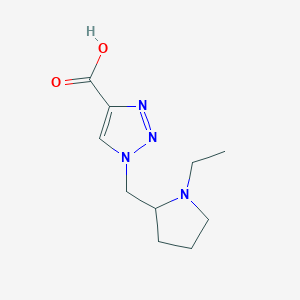
1-((1-エチルピロリジン-2-イル)メチル)-1H-1,2,3-トリアゾール-4-カルボン酸
概要
説明
The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with an ethyl group and a methyl group attached to a 1,2,3-triazole ring, another five-membered ring containing two nitrogen atoms . The triazole ring is further substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrolidine and triazole rings introduce a level of rigidity into the molecule, while the ethyl, methyl, and carboxylic acid groups could participate in various interactions depending on the environment .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the triazole ring could participate in reactions involving the nitrogen atoms or the adjacent carbon atom . The carboxylic acid group could undergo typical acid-base reactions, as well as reactions specific to carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the nonpolar ethyl and methyl groups could enhance its solubility in nonpolar solvents .科学的研究の応用
医薬品化学: 薬物設計と合成
ピロリジン環は、5員環の飽和ヘテロ環であり、その有利な薬物動態特性と分子に立体化学的多様性をもたらす能力により、創薬において頻繁に使用されています . トリアゾール環は、クリックケミストリーで頻繁に使用されており、その安定性と生体等価性で知られています。これらの2つの環を組み合わせることで、潜在的な治療用途を持つ新規な生物活性化合物の開発につながります。
生物活性: 標的選択性
ピロリジン環を特徴とする化合物は、さまざまな生物学的標的に対して選択性を示すことが報告されています . トリアゾール環の存在は、この選択性をさらに高める可能性があり、疾患病態に関与する受容体または酵素の新しいリガンドの発見につながる可能性があります。
ファーマコフォア探索
ピロリジン環のsp3混成により、ファーマコフォア空間を効果的に探索できます . これは、分子の3次元構造が生物学的標的への結合に不可欠である新しい薬物の開発に特に役立ちます。
立体化学とエナンチオ選択性
ピロリジン環の立体異性体は、さまざまな立体異性体を合成でき、エナンチオ選択的なタンパク質と異なる相互作用をする可能性があります . この特性は、特定の望ましい効果を持つ薬物を設計し、副作用を最小限に抑えるために不可欠です。
薬物候補の構造的多様性
ピロリジン環の非平面性により、3次元的な範囲が拡大し、生物学的標的との相互作用に有益です . トリアゾール環は、さらなる官能基化のための足場として機能し、多様な薬物候補への道を開きます。
ADME/Tox最適化
薬物分子にピロリジンやトリアゾールなどのヘテロ原子断片を導入することは、吸収、分布、代謝、排泄、毒性(ADME/Tox)プロファイルを最適化するための物理化学的パラメーターを修正するための戦略的な選択肢です .
ペプチド合成
ピロリジン誘導体は、溶液相ペプチド合成に使用されていることが知られています . 問題の化合物は、ペプチド系薬物の合成における前駆体または中間体として機能する可能性があります。
有機合成における触媒作用
ピロリジン環は、特に不斉合成において、触媒プロセスにも関与しています . この化合物は、キラル分子を生成するための触媒系での使用の可能性を検討できます。
Safety and Hazards
将来の方向性
The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be of interest in various areas of research, given the biological activity associated with pyrrolidine and triazole rings . Future studies could explore its synthesis, properties, and potential applications in more detail .
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives can interact with their targets in various ways, such as by binding to the active site or allosteric sites, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been reported to be involved in various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its specific chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse ADME properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
特性
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEMTOSAIBIOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



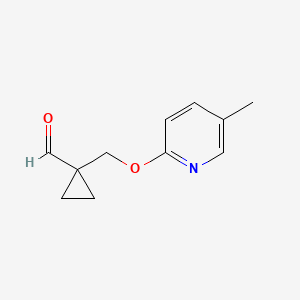

![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)
